molecular formula C14H13BrN2O4 B15335745 6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid

6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid

Katalognummer: B15335745
Molekulargewicht: 353.17 g/mol
InChI-Schlüssel: JTKUCKHYMNIFFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a pyrazine ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrazine ring and the introduction of the bromine and methoxybenzyl groups. One common synthetic route involves the reaction of 3,5-dimethylpyrazine-2-carboxylic acid with bromine in the presence of a suitable catalyst to introduce the bromine atom. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride .

Analyse Chemischer Reaktionen

6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxybenzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-((4-methoxybenzyl)oxy)-5-methylpyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C14H13BrN2O4

Molekulargewicht

353.17 g/mol

IUPAC-Name

6-bromo-3-[(4-methoxyphenyl)methoxy]-5-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C14H13BrN2O4/c1-8-12(15)17-11(14(18)19)13(16-8)21-7-9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,18,19)

InChI-Schlüssel

JTKUCKHYMNIFFS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=N1)OCC2=CC=C(C=C2)OC)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.